Product packaging for Furan, 2-(1H-inden-2-yl)-5-methyl-(Cat. No.:CAS No. 291773-42-7)

Furan, 2-(1H-inden-2-yl)-5-methyl-

Cat. No.: B15069644
CAS No.: 291773-42-7
M. Wt: 196.24 g/mol
InChI Key: UMIYMKGARCYKEY-UHFFFAOYSA-N
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Description

Significance of Furan (B31954) and Indene (B144670) Moieties as Heterocyclic Scaffolds in Advanced Organic Synthesis

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in organic synthesis. ijabbr.comscispace.comacs.org Its significance stems from its versatile reactivity and the widespread presence of the furan nucleus in a vast number of natural products and biologically active compounds. ijabbr.comnih.govresearchgate.netijabbr.com The furan moiety is not merely a passive structural element; it actively participates in a variety of chemical transformations, serving as a versatile building block for the construction of more complex molecules. acs.org Its electron-rich nature makes it susceptible to electrophilic substitution and it can also act as a diene in Diels-Alder reactions, highlighting its synthetic flexibility. acs.org The incorporation of the furan scaffold is a well-established strategy in medicinal chemistry, with furan derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.netijabbr.com

The indene scaffold, a bicyclic aromatic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, is another privileged structure in organic chemistry. Substituted indenes and their derivatives are integral components of numerous natural products and pharmacologically active molecules. wikipedia.org The rigid, planar structure of the indene system provides a well-defined framework for the spatial orientation of functional groups, a critical aspect in the design of molecules that interact with biological targets. The chemical tractability of the indene core, allowing for its modification, further enhances its appeal in the development of new therapeutic agents.

The combination of these two important scaffolds into a furan-indene hybrid system presents an intriguing prospect for the design of novel molecules with potentially synergistic or unique properties.

Overview of Methodologies for Constructing Fused and Spirocyclic Heteroaromatic Systems

The construction of complex molecular architectures, such as those involving fused or spirocyclic heteroaromatic systems, requires a diverse toolkit of synthetic methodologies. The creation of fused systems, where two or more rings share two atoms, often relies on intramolecular cyclization reactions. One such powerful method is the intramolecular double Friedel–Crafts acylation, which has been successfully employed to create novel fused heteroaromatic diones. Other strategies involve cascade reactions that form multiple bonds in a single operation, leading to the efficient assembly of complex polycyclic structures.

Spirocyclic compounds, characterized by two rings connected through a single common atom, present unique synthetic challenges due to their three-dimensional nature. The synthesis of spiro-heterocycles is an active area of research, with various methods being developed. These include condensation reactions of suitable precursors, often facilitated by microwave irradiation to enhance reaction rates and yields. Multi-component reactions, where three or more reactants combine in a single step to form the spirocyclic product, offer an atom-economical and efficient approach. The development of novel catalytic systems is also crucial for the stereoselective synthesis of chiral spirocycles, which are of particular interest in drug discovery.

Rationale for Investigating the "Furan, 2-(1H-inden-2-yl)-5-methyl-" Architecture

While specific research dedicated solely to "Furan, 2-(1H-inden-2-yl)-5-methyl-" is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the established principles of medicinal chemistry and organic synthesis. The design of this hybrid molecule likely stems from the desire to merge the favorable attributes of both the furan and indene moieties.

The 5-methylfuran group is a common structural motif found in various organic compounds. wikipedia.orgsigmaaldrich.comnih.gov The methyl group can influence the electronic properties and lipophilicity of the molecule, which in turn can affect its biological activity and pharmacokinetic profile. The linkage of this substituted furan to the 2-position of the indene ring creates a specific spatial arrangement of the two aromatic systems. This defined geometry is crucial for determining how the molecule might interact with biological macromolecules, such as enzymes or receptors.

The investigation of such a furan-indene hybrid is driven by the hypothesis that the combination of these two pharmacologically relevant scaffolds could lead to novel compounds with unique biological activities. The exploration of new chemical space by creating such hybrid architectures is a fundamental aspect of drug discovery and the development of new functional materials. The synthesis and characterization of "Furan, 2-(1H-inden-2-yl)-5-methyl-" would provide valuable data on the physical, chemical, and potentially biological properties of this class of compounds, thereby expanding the repertoire of molecular structures available to chemists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O B15069644 Furan, 2-(1H-inden-2-yl)-5-methyl- CAS No. 291773-42-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

291773-42-7

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

2-(1H-inden-2-yl)-5-methylfuran

InChI

InChI=1S/C14H12O/c1-10-6-7-14(15-10)13-8-11-4-2-3-5-12(11)9-13/h2-8H,9H2,1H3

InChI Key

UMIYMKGARCYKEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=CC3=CC=CC=C3C2

Origin of Product

United States

Synthetic Methodologies for Furan Indene Core Construction and Functionalization

Strategies for Carbon-Carbon Bond Formation Leading to Furan-Indene Linkages

Transition Metal-Catalyzed Annulation and Cyclization Reactions

Transition metals, particularly copper and palladium, have proven to be powerful catalysts for constructing complex molecular architectures. Their unique reactivity enables annulation and cyclization reactions that can form the furan-indene system in a controlled manner.

A highly effective method for synthesizing furan-substituted indenes involves a copper-catalyzed intramolecular cascade reaction of conjugated enynones. figshare.comacs.org This approach is noted for its use of an inexpensive and less toxic copper salt as the sole catalyst, affording 3-(2-furyl)-substituted 1H-indenes in good to excellent yields. figshare.comacs.org The reaction proceeds under mild conditions and demonstrates a broad tolerance for various functional groups, making it synthetically appealing. figshare.com

The proposed mechanism, supported by detailed Density Functional Theory (DFT) calculations, begins with a copper-mediated 5-exo-dig cyclization of the enynone substrate. figshare.comacs.org This step generates a key copper-(2-furyl)-carbene intermediate, which then undergoes a diene-carbene cyclization. The final step of the cascade is a 1,5-hydrogen shift to yield the stable 1H-indene product. figshare.comacs.org

Table 1: Copper-Catalyzed Synthesis of Furan-Substituted Indenes

Feature Description
Catalyst Inexpensive Copper Salt
Substrate Conjugated Enynones
Product 3-(2-Furyl)-substituted 1H-Indenes
Key Intermediate Copper-(2-furyl)-carbene
Mechanism Steps 5-exo-dig cyclization, diene-carbene cyclization, 1,5-hydrogen shift figshare.comacs.org

| Advantages | Mild conditions, good to excellent yields, broad functional group tolerance figshare.comacs.org |

Palladium catalysis offers a valuable route to 2,5-disubstituted furans, which are precursors or analogues of the target furan-indene structure. One notable method is the palladium-catalyzed annulation of readily available alkyl 3-oxo-6-heptynoates with aryl halides. acs.orgacs.org This reaction is typically performed in the presence of potassium carbonate (K₂CO₃) and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) at elevated temperatures. acs.org

The reaction mechanism likely involves the generation of a σ-arylpalladium complex, which then promotes the annulation. This is followed by the nucleophilic attack of the ketonic oxygen onto the palladium-coordinated carbon-carbon triple bond. The resulting dialkylidenetetrahydrofuran intermediates then undergo a base-catalyzed isomerization to form the final furan (B31954) product. acs.org The efficiency of this method is influenced by the reaction temperature and the electronic properties of the substituents on the aryl halide, with electron-withdrawing groups generally leading to higher yields. acs.orgacs.org

Table 2: Palladium-Catalyzed Synthesis of 2,5-Disubstituted Furans

Starting Material 1 Starting Material 2 Catalyst Reagent Product

A separate one-pot synthesis utilizes 1,3-dicarbonyl compounds and alkenyl bromides with a palladium catalyst to produce functionalized furans. mdpi.com Studies evaluating various catalysts found that bis(acetonitrile)dichloropalladium(II) (PdCl₂(CH₃CN)₂) was highly effective, achieving yields up to 94% under optimal conditions, which included dioxane as the solvent, K₂CO₃ as the base, and copper(II) chloride (CuCl₂) as an oxidant at 80 °C. mdpi.com

Lewis Acid-Catalyzed Tandem Reactions

Lewis acids are effective promoters of complex reaction cascades, enabling the rapid construction of intricate molecular frameworks from simple starting materials.

Boron trifluoride etherate (BF₃·OEt₂) has been successfully used to catalyze a tandem reaction between α-diazo-esters or -amides and propargyl alcohols. acs.orgnih.gov This atom-economical process provides access to highly substituted and conjugated indene (B144670) and furanone systems under mild conditions. acs.orgnih.gov The reaction holds significant potential for the synthesis of biologically active derivatives and related polycyclic compounds. acs.org While this specific method leads to furanones (a related oxygenated five-membered ring) linked to an indene, its principles are relevant to the construction of the broader furan-indene core. BF₃·OEt₂ is known to promote various rearrangements and cyclizations involving propargyl alcohols. nih.gov

Cyclization of Substituted Allylic Alcohols and Ring Expansion of Cyclopropenes

The formation of cyclic structures through the cyclization of acyclic precursors is a cornerstone of organic synthesis. Methodologies involving allylic alcohols are particularly relevant. For instance, the catalytic asymmetric cyclopropanation of allylic alcohols using a titanium-TADDOLate complex and bis(iodomethyl)zinc (B12336892) is a well-established process. organic-chemistry.org While this method directly produces cyclopropanes, the functional groups present in the products offer handles for further transformations, potentially including ring-expansion reactions to form larger carbocycles or heterocycles. The strategic application of such cyclization and subsequent expansion reactions represents a potential, albeit multi-step, pathway toward the indene portion of the target molecule.

Installation and Modification of the Furan Methyl Group

The introduction of the C5-methyl group onto the furan ring is a critical step that can be approached in two primary ways: by adding the methyl group to a pre-existing furan ring or by constructing the furan ring from a precursor that already contains the methyl group.

Directly adding a methyl group to an existing 2-substituted furan ring, such as a 2-(1H-inden-2-yl)furan intermediate, presents a significant challenge in organic synthesis. Traditional Friedel-Crafts alkylation methods are generally not practical for simple furans due to the high sensitivity of the furan nucleus, which often leads to catalyst-induced polymerization and polyalkylation. iust.ac.ir The high reactivity of the furan ring means that harsh acidic conditions must be avoided. iust.ac.ir

A more controlled and widely used method for the direct functionalization of the furan ring is through metallation, followed by quenching with an electrophile. Lithiation of furan using organolithium reagents like n-butyllithium (n-BuLi) occurs selectively at the α-position (C2 or C5). iust.ac.irreddit.com If the C2 position is already substituted with the indenyl group, lithiation would be directed to the C5 position. Subsequent reaction with a methylating agent, such as methyl iodide, would install the desired methyl group. However, this process can be complicated by side reactions, including lithium-halogen exchange if halo-substituted precursors are used. reddit.com The use of silyl (B83357) protecting groups at one α-position can be a strategy to direct lithiation to the other, although this adds extra steps to the synthesis. researchgate.net

A more efficient and common strategy to obtain the target molecule involves using a furan precursor that already contains the methyl group at the C5 position. This approach avoids the often problematic direct methylation step. Key starting materials for this strategy include 5-methylfurfural (B50972) and 5-methyl-2-acetylfuran.

5-Methylfurfural can be synthesized from biomass-derived sources like sucrose (B13894). One established method involves heating sucrose in concentrated hydrochloric acid, followed by reduction with stannous chloride. scholaris.ca The resulting 5-methylfurfural can then be purified by distillation under reduced pressure. scholaris.ca Similarly, 5-methyl-2-acetylfuran can be prepared by the Friedel-Crafts acylation of 2-methylfuran (B129897) with acetic anhydride (B1165640) using a catalyst like zinc chloride. acs.org

Once these methylated furan precursors are obtained, they can be used to construct the indenyl moiety. For example, the aldehyde or acetyl group of these precursors can undergo a variety of condensation or coupling reactions with appropriate indene-building blocks to form the final C-C bond linkage between the two ring systems. This approach offers better control over the final product's regiochemistry.

PrecursorStarting Material(s)Key ReagentsTypical YieldReference(s)
5-Methylfurfural SucroseHCl, SnCl₂·2H₂O~7% scholaris.ca
5-Methyl-2-acetylfuran 2-Methylfuran, Acetic AnhydrideZnCl₂ or H₃PO₄60-70% acs.org
5,5-bis(5-methyl-2-furyl)pentan-2-one 2-MethylfuranAmberlyst® 1580% rsc.org

This table summarizes methods for synthesizing key methylated furan precursors.

Green Chemistry Principles in the Synthesis of Furan-Indene Compounds

Modern synthetic chemistry increasingly emphasizes the importance of environmentally benign processes. The synthesis of furan-indene compounds can benefit significantly from the application of green chemistry principles, such as using alternative energy sources and designing reactions that are highly efficient in their use of atoms.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and often improving yields. iust.ac.irtandfonline.com The use of microwave irradiation for synthesizing various furan derivatives has been reported to significantly reduce reaction times compared to conventional heating methods. iust.ac.irtandfonline.comresearchgate.net For instance, a catalyst-free synthesis of 1-arylnaphtho[2,1-b]furans from 2-naphthols and (E)-(2-nitrovinyl)benzenes was successfully carried out under microwave irradiation, demonstrating the potential for short reaction times and good to moderate yields. tandfonline.com This methodology could be adapted for the synthesis of the furan-indene core, potentially leading to a more energy-efficient and rapid production process. The benefits often include better yields and shorter reaction times, as seen in the synthesis of certain benzo[b]furan derivatives where microwave-assisted methods proved superior to ultrasound-assisted ones. researchgate.net

Reaction TypeConditionsAdvantageReference(s)
Condensation Microwave Irradiation (600 W)Reduced reaction time (minutes vs. hours) iust.ac.ir
Cyclization Microwave IrradiationShorter reaction times, moderate to good yields tandfonline.com
Coupling Focused Microwave IrradiationHigh yields nih.gov

This table highlights the advantages of microwave-assisted synthesis for furan derivatives.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by how many atoms from the starting materials are incorporated into the final desired product. Syntheses with high atom economy are inherently less wasteful.

Several strategies have been developed for the atom-economical synthesis of furan and indene skeletons. One notable example is the visible light-assisted nickel- and iridium-photocatalyzed construction of spiro[furan-3,1′-indene] skeletons from isocyanides and 1,5-enynes. rsc.org This method is highly atom-economical as it involves a spirocyclization where most atoms of the reactants are incorporated into the product. rsc.org

Another approach involves tandem reactions, where multiple bond-forming events occur in a single pot, avoiding the need for isolating intermediates and reducing waste. A BF₃·OEt₂ catalyzed tandem reaction of α-diazo-esters/-amides and propargyl alcohols has been shown to produce highly substituted indenes and furan-2-ones in an atom-economical fashion. acs.org Similarly, a metal-free synthesis of multisubstituted furans from dialkyl 2-(aziridin-2-ylmethylene)malonate demonstrates high atom economy by retaining all atoms from the starting material in the final product through an aziridine (B145994) ring-opening and aromatization sequence. These types of reactions represent a frontier in designing efficient and sustainable routes to complex molecules like Furan, 2-(1H-inden-2-yl)-5-methyl-.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of Furan (B31954), 2-(1H-inden-2-yl)-5-methyl- is expected to show distinct signals corresponding to the protons of the furan, indene (B144670), and methyl groups.

Furan Protons: The two protons on the furan ring are expected to appear as doublets in the aromatic region, with their chemical shifts influenced by the electronic effects of the indenyl and methyl substituents.

Indenyl Protons: The protons of the indenyl group will exhibit complex splitting patterns in the aromatic and aliphatic regions. The aromatic protons of the fused benzene (B151609) ring will likely appear as multiplets. The protons on the five-membered ring of the indene moiety, including the methylene (B1212753) (CH₂) and the methine (CH) protons, will have characteristic chemical shifts and coupling constants.

Methyl Protons: The methyl group attached to the furan ring is expected to appear as a sharp singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, distinguishing between aromatic, olefinic, and aliphatic carbons.

Predicted ¹H and ¹³C NMR Data for Furan, 2-(1H-inden-2-yl)-5-methyl-

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Furan-H 6.0-7.5 105-155
Indenyl-Aromatic H 7.0-7.8 120-145
Indenyl-CH₂ ~3.5 ~35-45
Indenyl-CH ~6.5-7.0 ~130-140

Note: These are predicted values and may vary in an experimental setting.

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the proton-proton networks within the furan and indenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is essential for establishing the connectivity between the furan ring, the indenyl group, and the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can help in determining the stereochemistry and preferred conformation of the molecule.

While no specific mechanistic studies involving Furan, 2-(1H-inden-2-yl)-5-methyl- are currently documented, deuterium (B1214612) labeling could be a valuable tool. By selectively replacing specific protons with deuterium, one could probe reaction mechanisms, study kinetic isotope effects, or simplify complex ¹H NMR spectra. ²H-NMR would then be used to observe the signals from the deuterium-labeled positions.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

The FT-IR and Raman spectra of Furan, 2-(1H-inden-2-yl)-5-methyl- would be expected to display characteristic bands for the furan and indenyl moieties.

C-H Stretching: Aromatic C-H stretching vibrations from both the furan and indenyl rings would be expected in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the indenyl CH₂ group and the methyl group would appear in the 3000-2850 cm⁻¹ region.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic furan and indenyl rings would likely be observed in the 1650-1450 cm⁻¹ region.

C-O-C Stretching: The characteristic asymmetric and symmetric stretching of the furan ring's ether linkage would produce strong bands, typically in the 1250-1050 cm⁻¹ range.

Ring Vibrations: In-plane and out-of-plane bending vibrations of the furan and indenyl rings would give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹).

Predicted Vibrational Frequencies for Furan, 2-(1H-inden-2-yl)-5-methyl-

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
Aromatic C-H Stretch 3100-3000 Medium to Weak
Aliphatic C-H Stretch 3000-2850 Medium
C=C Aromatic Stretch 1650-1450 Medium to Strong
C-O-C Asymmetric Stretch ~1250 Strong

Note: These are predicted values and may vary in an experimental setting.

To achieve a more precise assignment of the vibrational modes, computational methods such as Density Functional Theory (DFT) are often employed. By calculating the theoretical vibrational frequencies and comparing them with the experimental FT-IR and Raman data, a detailed and accurate assignment of each vibrational band can be made. Such a correlative study would provide strong evidence for the proposed structure of Furan, 2-(1H-inden-2-yl)-5-methyl-.

Scientific Data Unavailable for Furan, 2-(1H-inden-2-yl)-5-methyl-

A comprehensive search for scientific literature and data has revealed a lack of published research on the chemical compound "Furan, 2-(1H-inden-2-yl)-5-methyl-". Consequently, the specific experimental and theoretical data required to detail its advanced spectroscopic characterization and structural elucidation are not available in the public domain.

Searches for this specific molecule did not yield any studies reporting its synthesis, let alone detailed analytical investigations such as Ultraviolet-Visible (UV-Vis) spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) calculations, or X-ray crystallography. As a result, crucial information regarding its electronic transitions, molecular architecture, bond lengths, bond angles, conformational preferences, and intermolecular interactions remains uncharacterized and undocumented in scientific literature.

While research exists for related compounds containing furan, methylfuran, or indene moieties, this information cannot be extrapolated to accurately describe the unique properties of "Furan, 2-(1H-inden-2-yl)-5-methyl-". The specific connectivity and arrangement of these functional groups in the target molecule will dictate its distinct electronic and structural characteristics.

Therefore, the generation of a scientifically accurate article based on the provided outline is not feasible at this time due to the absence of foundational research on this particular compound. Further experimental synthesis and characterization would be required to produce the data necessary for such a detailed analysis.

X-ray Crystallography for Solid-State Molecular Architecture

Investigation of Intermolecular Interactions in Crystal Packing

C-H···O Hydrogen Bonding Interactions

In crystal structures of related furan and indenyl derivatives, C-H···O hydrogen bonds are a common and significant stabilizing feature. For instance, in the compound (2E)-2-(Furan-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one, the carbonyl oxygen atom is observed to be a trifurcated acceptor, forming three distinct C-H···O interactions that contribute to a three-dimensional network. researchgate.net Similarly, (Furan-2-yl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone also exhibits intermolecular C-H···O hydrogen bonds, which, in conjunction with O-H···O bonds, connect the molecules within the crystal lattice. nih.govnih.gov

For Furan, 2-(1H-inden-2-yl)-5-methyl-, the oxygen atom of the furan ring is a potential hydrogen bond acceptor. The acidic protons of the indenyl moiety and the methyl group could act as donors, leading to the formation of C-H···O bonds that would influence the molecular packing.

C-H···π Interactions

Interactions involving C-H bonds and π-systems are another critical factor in the structural organization of aromatic compounds. The crystal packing of (2E)-2-(Furan-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one is further stabilized by C-H···π interactions. researchgate.net In this type of interaction, a C-H bond points towards the electron-rich face of an aromatic ring, in this case, the furan or the indenyl system.

In Furan, 2-(1H-inden-2-yl)-5-methyl-, the C-H bonds of the methyl group and the indenyl ring could interact with the π-electron clouds of the furan and indenyl rings of neighboring molecules. The geometry and energy of these interactions would depend on the relative orientation of the molecules in the crystal.

π–π Stacking Interactions

The stacking of aromatic rings is a predominant non-covalent interaction in many organic compounds. In (2E)-2-(Furan-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one, π–π stacking interactions are observed between the five- and six-membered rings of adjacent inden-1-one residues, with a centroid-centroid distance of 3.7983 (17) Å. researchgate.net Likewise, the crystal structure of (Furan-2-yl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone is stabilized by π–π stacking interactions with a centroid–centroid distance of 3.8646 (12) Å. nih.govnih.gov

Given the presence of both furan and indenyl aromatic systems in Furan, 2-(1H-inden-2-yl)-5-methyl-, it is highly probable that its solid-state structure would be significantly influenced by π–π stacking. These interactions could occur between the furan ring of one molecule and the indenyl system of another, or between similar rings of adjacent molecules. The specific arrangement (e.g., parallel-displaced or T-shaped) would be determined by the electronic and steric properties of the interacting rings. The competition and interplay between π–π and furan-perfluorophenyl stacking interactions have also been noted in other conjugated furan-containing compounds. rsc.org

While direct experimental data for the title compound is unavailable, the consistent observation of these intermolecular forces in analogous structures provides a robust framework for understanding the supramolecular chemistry of Furan, 2-(1H-inden-2-yl)-5-methyl-.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict and analyze molecular properties.

To understand the three-dimensional arrangement of atoms in "Furan, 2-(1H-inden-2-yl)-5-methyl-", researchers would perform a geometry optimization using DFT calculations. This process determines the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable structure. The optimization would provide key geometric parameters such as:

Bond Lengths: The equilibrium distances between the centers of two bonded atoms.

Bond Angles: The angles formed between three connected atoms.

Dihedral Angles: The angles between two planes, each defined by three atoms.

These parameters are crucial for understanding the molecule's shape, steric hindrance, and potential points of interaction with other molecules.

DFT is also employed to analyze the electronic properties of a molecule, which are fundamental to its reactivity and behavior.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. nih.gov

HOMO: This is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy level indicates a greater ability to donate electrons.

LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests higher reactivity.

Beyond the energy gap, the spatial distribution of the HOMO and LUMO across the molecular structure provides insights into its reactivity. nih.gov By examining where these orbitals are localized on the "Furan, 2-(1H-inden-2-yl)-5-methyl-" molecule, one could predict the likely sites for nucleophilic (electron-rich, associated with HOMO) and electrophilic (electron-poor, associated with LUMO) attacks.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electronic distribution in a molecule. It is color-coded to indicate different electrostatic potential values on the molecule's surface.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack.

Green Regions: Represent areas of neutral potential.

An MEP map of "Furan, 2-(1H-inden-2-yl)-5-methyl-" would provide a clear, intuitive guide to its reactive sites.

Mulliken population analysis is a method for assigning a partial charge to each atom in a molecule. The calculation partitions the total electron population among the constituent atoms. This distribution of charges helps in understanding the electrostatic interactions within the molecule and with other molecules. It can also provide information about the charge transfer occurring between different parts of the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters of molecules, offering valuable insights that complement experimental data.

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT functionals like B3LYP, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of organic compounds. globalresearchonline.net For furan (B31954) derivatives, the chemical shifts are highly sensitive to the nature and position of substituents. Studies on furan and simple methylfurans show that electron-donating groups like methyl (CH₃) cause an upfield shift (increased shielding) for the ring protons. globalresearchonline.net In the case of Furan, 2-(1H-inden-2-yl)-5-methyl-, the methyl group at the C5 position would be expected to increase the shielding of nearby protons. Conversely, the bulky and electronically complex indenyl group at the C2 position would induce significant changes in the chemical shifts of the furan ring protons and carbons, as well as those on the indene (B144670) system itself, due to its anisotropic and electronic effects. The prediction of these shifts can be estimated using substituent chemical shift (SCS) parameters, which are refined through computational analysis. stenutz.eunih.gov

Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) are calculated by determining the second derivatives of the energy with respect to atomic displacements. These calculations yield harmonic vibrational frequencies, which, while often slightly higher than experimental values, can be corrected using scaling factors to achieve excellent agreement with observed spectra. researchgate.netcore.ac.uk

For furan and its derivatives, characteristic vibrational modes have been computationally assigned:

C-H Stretching: Aromatic C-H stretching vibrations are typically found in the 3000–3100 cm⁻¹ region. nih.gov For 2,5-dimethylfuran (B142691), C-H symmetric and asymmetric stretching vibrations have been calculated to appear around 3247 cm⁻¹ and 3115 cm⁻¹. globalresearchonline.net

C=C Stretching: The C=C stretching vibrations within the furan ring are sensitive to substitution. In the series furan, 2-methylfuran (B129897), and 2,5-dimethylfuran, the C=C stretching frequency increases with methyl substitution. globalresearchonline.net

Ring Breathing and Deformations: The symmetric and asymmetric stretching vibrations of the furan ring C-C bonds are calculated to be in the 1033-1414 cm⁻¹ range. globalresearchonline.net

The coupling of the furan and indene ring systems in the target molecule would lead to a complex vibrational spectrum. Computational modeling would be essential to disentangle these modes and assign them to specific atomic motions, such as the stretching and bending of the furan ring, the indenyl system, and the interconnecting C-C bond.

Table 1: Representative Calculated Vibrational Frequencies for Furan Derivatives

This table shows typical frequency ranges for key vibrational modes in furan and its simple derivatives, as determined by DFT calculations. These provide a baseline for predicting the spectrum of more complex derivatives.

Vibrational ModeTypical Calculated Frequency Range (cm⁻¹)References
Aromatic C-H Stretching3115 - 3276 globalresearchonline.net
Methyl Group C-H Stretching3073 - 3083 globalresearchonline.net
C=C Ring Stretching1450 - 1580 globalresearchonline.netresearchgate.net
C-C Ring Stretching1033 - 1414 globalresearchonline.net
C-O-C Ring Stretching1050 - 1180 acadpubl.eu

Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Global reactivity descriptors derived from conceptual DFT provide a quantitative framework for predicting the chemical reactivity and stability of a molecule. dergipark.org.tr These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijarset.com

Chemical Hardness (η) and Softness (S) : Hardness is a measure of the molecule's resistance to changes in its electron distribution. A large HOMO-LUMO gap is associated with high hardness and low reactivity. Softness is the reciprocal of hardness (S = 1/η); soft molecules are more polarizable and reactive. ijarset.comajchem-b.com

Electronegativity (χ) : Represents the molecule's ability to attract electrons.

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a more potent electrophile. dergipark.org.trijarset.com

These parameters are defined by the following equations, using the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO):

Table 2: Formulas for Global Reactivity Descriptors

DescriptorFormula
Chemical Hardness (η)η = (I - A) / 2
Chemical Softness (S)S = 1 / η
Electronegativity (χ)χ = (I + A) / 2
Electrophilicity Index (ω)ω = χ² / (2η)

Reference: ijarset.com

For Furan, 2-(1H-inden-2-yl)-5-methyl-, the conjugation between the electron-rich furan ring and the π-system of the indene moiety would significantly influence the HOMO and LUMO energy levels. Computational studies on related furanone systems have shown that substituents dramatically alter these frontier orbitals and, consequently, the reactivity descriptors. ajchem-b.com A theoretical analysis of the target molecule would likely reveal a relatively low hardness (high softness) due to its extended conjugated system, suggesting significant chemical reactivity. The molecular electrostatic potential (MEP) map would further identify the specific sites prone to electrophilic or nucleophilic attack. ijarset.com

Mechanistic Insights from Quantum Chemical Calculations

Elucidation of Reaction Pathways and Transition States

Quantum chemical calculations are indispensable for mapping the potential energy surfaces of chemical reactions. By locating stationary points—reactants, products, intermediates, and transition states—researchers can elucidate detailed reaction mechanisms. nih.gov For a molecule like Furan, 2-(1H-inden-2-yl)-5-methyl-, theoretical studies could predict the outcomes of various transformations, such as electrophilic substitution, cycloaddition, or oxidation.

For instance, computational analysis of the oxidation of the 2-methyl-5-furanyl radical with O₂ has been used to identify multiple low-energy reaction pathways, including intramolecular abstractions and group transfers. nih.gov Similar calculations for the target molecule would involve identifying the most likely initial sites of attack and then tracing the reaction coordinate to map out the complete pathway. This process involves optimizing the geometry of the transition state—the maximum energy point along the minimum energy path—which is characterized by a single imaginary frequency in the vibrational analysis.

Energetic Profiles of Key Reaction Intermediates

The stability of reaction intermediates is a critical factor in determining the feasibility and outcome of a chemical reaction. Computational chemistry allows for the precise calculation of the enthalpies of formation and Gibbs free energies of these transient species. nih.gov

In the study of furan radical oxidation, a key chemically activated peroxy radical intermediate was found to lie in a deep energetic well, approximately 51 kcal/mol below the initial reactants. nih.gov This significant stability influences the subsequent reaction steps. For reactions involving Furan, 2-(1H-inden-2-yl)-5-methyl-, theoretical calculations could determine the relative energies of potential cationic, anionic, or radical intermediates. For example, in an electrophilic aromatic substitution reaction, the energies of the different possible sigma complexes (arenium ions) could be calculated to predict the regioselectivity of the reaction.

Validation of Proposed Mechanisms (e.g., Meyer–Schuster Rearrangement, Carbene Intermediates)

Computational modeling serves as a powerful tool to validate or refute proposed reaction mechanisms.

Meyer–Schuster Rearrangement: This acid-catalyzed rearrangement converts propargyl alcohols into α,β-unsaturated carbonyl compounds. wikipedia.org The mechanism involves the protonation of the hydroxyl group, followed by a rate-determining 1,3-shift to form an allene, which then tautomerizes to the final product. wikipedia.orgrsc.org While the target molecule itself would not undergo this specific rearrangement, a related precursor, such as one formed by the addition of an alkyne to the indene moiety, could. Theoretical calculations can validate this pathway by:

Modeling the protonation step.

Locating the transition state for the 1,3-hydroxyl shift.

Calculating the activation energy barrier for this rate-determining step.

Confirming the stability of the proposed allenic intermediate.

Computational studies have suggested that the Meyer-Schuster rearrangement is a solvent-assisted reaction, with solvent caging effects stabilizing the transition state. researchgate.net

Carbene Intermediates: Carbenes are highly reactive intermediates that can be involved in various organic transformations. The addition of a carbene, such as dichlorocarbene (B158193) (:CCl₂), to the double bonds of the furan or indene rings is a plausible reaction. Quantum chemical calculations can be used to model the approach of the carbene to the π-system, locate the transition state for the cyclopropanation reaction, and predict the stereoselectivity of the addition. capes.gov.br By comparing the activation energies for addition to different double bonds within the molecule, the most likely product can be predicted.

Reactivity and Reaction Mechanisms of Furan, 2 1h Inden 2 Yl 5 Methyl

Reactivity of the Furan (B31954) Ring System

The furan ring in the target molecule is a five-membered aromatic heterocycle containing an oxygen atom. This structure possesses a high degree of electron density, making it an electron-rich aromatic system. numberanalytics.com The oxygen atom donates electrons to the ring, which enhances its reactivity towards electrophiles. numberanalytics.com The ring is substituted at the 2-position with a 1H-inden-2-yl group and at the 5-position with a methyl group. The methyl group is an electron-donating group, further activating the furan ring, while the indenyl group's electronic influence is more complex.

Electrophilic Aromatic Substitution Reactions at the Furan Moiety

Electrophilic aromatic substitution (EAS) is a characteristic reaction of furan. numberanalytics.comchemistry.coach The high electron density of the ring makes it highly susceptible to attack by electrophiles. numberanalytics.com The general mechanism involves the initial attack of the electrophile on the furan ring to form a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore the aromatic system. chemistry.coachuci.edu

For monosubstituted furans, electrophilic attack preferentially occurs at the C2 (α) position, which is adjacent to the oxygen atom, due to the superior stabilization of the cationic intermediate. quora.com In the case of Furan, 2-(1H-inden-2-yl)-5-methyl-, the C2 and C5 positions are already substituted. The remaining open positions are C3 and C4. The directing effects of the existing substituents determine the regioselectivity of further substitution. The methyl group at C5 is an activating, ortho-para directing group (in benzene (B151609) chemistry terms). In the furan ring, this translates to directing incoming electrophiles to the adjacent C4 position. The indenyl group at C2 will also influence the regioselectivity. Without specific experimental data for this compound, predicting the precise outcome between substitution at C3 versus C4 is difficult, but the activating nature of the methyl group likely favors substitution at the C4 position.

Table 1: General Regioselectivity of Electrophilic Substitution on Substituted Furans

Substituent Type at C2Directing Position for ElectrophileReactivity Effect
Electron-DonatingC5Activating
Electron-WithdrawingC4Deactivating

This table illustrates general trends for 2-substituted furans. In Furan, 2-(1H-inden-2-yl)-5-methyl-, the interplay between the C2-indenyl and C5-methyl groups will determine the final regiochemical outcome.

Diels-Alder Reactions and Other Cycloaddition Pathways

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. numberanalytics.comrsc.org This reactivity is a consequence of its diene character. numberanalytics.com However, the aromaticity of the furan ring often leads to a significant energy barrier and can result in reversible reactions, where the cycloadducts can undergo a retro-Diels-Alder reaction. rsc.orgacs.org The stability of the resulting oxanorbornene adducts is a key factor. rsc.org

In Furan, 2-(1H-inden-2-yl)-5-methyl-, the presence of substituents on the furan ring will affect its reactivity as a diene. The reaction of this compound with various dienophiles would lead to the formation of complex polycyclic structures. For instance, reaction with maleimide (B117702) would yield a 7-oxanorbornene derivative. The substitution pattern influences the HOMO-LUMO energy gap between the furan (diene) and the dienophile, thereby affecting the reaction rate. nih.gov Other cycloaddition pathways, such as [3+2] cycloadditions with nitrile oxides or photochemical [2+2] cycloadditions, are also known for furan derivatives, leading to the formation of isoxazole (B147169) or oxetane (B1205548) rings, respectively. researchgate.netacs.org

Regioselectivity and Stereoselectivity in Furan Transformations

Both regioselectivity and stereoselectivity are critical aspects of furan chemistry. In electrophilic substitutions, the regioselectivity is governed by the electronic effects of the substituents already present on the ring. numberanalytics.com For instance, electron-donating groups typically direct incoming electrophiles to the 5-position, whereas electron-withdrawing groups direct to the 2-position. numberanalytics.com

In Diels-Alder reactions, both regioselectivity and stereoselectivity (endo/exo selectivity) are important. For unsymmetrically substituted furans, the reaction with an unsymmetrical dienophile can lead to different regioisomers. This is often influenced by both steric and electronic factors. nih.gov The stereoselectivity of the Diels-Alder reaction, which determines the relative orientation of the dienophile with respect to the diene, is often under thermodynamic or kinetic control. acs.org While the kinetic product is often the endo isomer, the thermodynamic product is typically the more stable exo isomer, especially in reversible furan Diels-Alder reactions. acs.org Chiral auxiliaries can be used to induce stereoselectivity in cycloaddition reactions involving furans. rsc.org

Reactivity of the Indene (B144670) Ring System

Indene is a polycyclic aromatic hydrocarbon composed of a benzene ring fused to a cyclopentene (B43876) ring. wikipedia.org Its reactivity is characterized by the chemistry of both the aromatic benzene ring and the double bond within the five-membered ring.

Reactions Involving the Double Bond in the Five-Membered Indene Ring

The double bond in the cyclopentene portion of the indene system is a site of high reactivity. It readily undergoes addition reactions with reagents like hydrogen halides (e.g., HBr) and halogens. youtube.com For example, the addition of HBr to indene proceeds via an electrophilic addition mechanism where the double bond attacks the electrophile. youtube.com This double bond can also be oxidized, for instance with acid dichromate. wikipedia.org

Furthermore, the double bond can participate in cycloaddition reactions. mdpi.com The reactivity of this bond makes it a versatile handle for further functionalization of the indene core. In the context of Furan, 2-(1H-inden-2-yl)-5-methyl-, reactions targeting this double bond would leave the furan and benzene rings intact, allowing for selective modification of the indene's five-membered ring.

Aromatic Substitution on the Benzene Moiety of Indene

The benzene ring of the indene moiety can undergo electrophilic aromatic substitution reactions, similar to other benzene derivatives. youtube.commasterorganicchemistry.com However, these reactions often require harsher conditions compared to the addition reactions at the five-membered ring's double bond. youtube.com The fused cyclopentene ring acts as an activating group, directing incoming electrophiles to the positions ortho and para to the fusion, which correspond to the C4 and C7 positions of the indene system.

Interplay Between Furan and Indene Moieties: Conjugation and Electronic Effects

The chemical structure of Furan, 2-(1H-inden-2-yl)-5-methyl- suggests a significant electronic interaction between the furan and indene ring systems. This interaction is primarily dictated by the principles of π-conjugation. A conjugated system is characterized by a series of connected p-orbitals with delocalized electrons, which generally enhances the molecule's stability. wikipedia.orglibretexts.org

The planarity of the conjugated system is a crucial factor for effective orbital overlap. wikipedia.org The degree to which the furan and indene rings can achieve a coplanar arrangement will determine the extent of this electronic communication. Steric hindrance between the two moieties could potentially lead to a twisted conformation, which would reduce the efficiency of the π-orbital overlap and, consequently, the electronic effects.

The presence of the electron-donating methyl group on the furan ring would further modulate the electronic properties of the entire conjugated system. Such π-conjugated systems are fundamental to the properties of many organic materials, including pigments and fluorescent compounds. libretexts.orgresearchgate.net

Directed Functionalization Strategies for Specific Sites

The functionalization of Furan, 2-(1H-inden-2-yl)-5-methyl- would be directed by the inherent reactivity of the furan and indene rings, as well as the activating effect of the methyl group.

The methyl group on the furan ring is a potential site for various chemical transformations. The reactivity of methylfurans has been explored in the context of producing value-added chemicals and biofuels. mdpi.com For instance, the methyl group of 2-methylfuran (B129897) can participate in condensation reactions. Alkylation and acylation reactions at the furan ring are also well-documented. mdpi.comacs.org

One common strategy involves the deprotonation of the methyl group to form an anion, which can then react with various electrophiles. This approach could potentially be used to introduce a wide range of functional groups at this position. Additionally, oxidation of the methyl group to a formyl or carboxyl group is another plausible transformation, providing a handle for further synthetic modifications.

Potential Reaction Type Reagents/Conditions Expected Product Type
CondensationAldehydes/Ketones, Acid or Base CatalystExtended conjugated systems
HalogenationN-Halosuccinimide, Radical InitiatorHalomethyl derivative
OxidationMild Oxidizing AgentsAldehyde or Carboxylic Acid derivative

This table presents hypothetical reactions based on the known chemistry of 2-methylfuran and is not based on experimental data for the title compound.

The indene moiety offers several sites for functionalization, including the bridgehead carbons and the methylene (B1212753) (CH2) group. The reactivity of indene and its derivatives has been a subject of interest, particularly in the synthesis of polycyclic aromatic hydrocarbons and in organometallic chemistry. rsc.orgresearchgate.net

Functionalization at the bridgehead position of bicyclic systems can be challenging but has been achieved in various molecular scaffolds. rsc.orgnih.govnih.gov Strategies often involve the generation of reactive intermediates, such as organometallic species or carbocations, at the bridgehead position.

The methylene group of the indene ring is allylic to the benzene ring's double bonds, making it susceptible to a range of reactions. Deprotonation at this position can generate an indenyl anion, a common ligand in organometallic chemistry. This anion can then react with a variety of electrophiles. Alternatively, the methylene group can undergo oxidation or be involved in condensation reactions. Asymmetric transformations of indene derivatives have also been reported, allowing for the stereoselective introduction of functional groups. acs.org

Position on Indene Potential Reaction Type Reagents/Conditions Expected Outcome
Methylene (C1)Deprotonation/AlkylationStrong Base, Alkyl HalideIntroduction of an alkyl group
Methylene (C1)OxidationOxidizing AgentFormation of a ketone (indenone)
Bridgehead (C3a/C7a)Lithiation/Electrophilic QuenchOrganolithium Reagent, ElectrophileIntroduction of a functional group

This table presents hypothetical reactions based on the known chemistry of indene and is not based on experimental data for the title compound.

Derivatization Strategies and Synthetic Transformations

Expansion and Modification of the Core Structure

The inherent reactivity of the furan (B31954) and indene (B144670) rings allows for significant alterations to the core structure, leading to the formation of more complex molecular architectures.

The furan-indene backbone of Furan, 2-(1H-inden-2-yl)-5-methyl- serves as a versatile precursor for the synthesis of fused heterocyclic systems. One prominent strategy involves intramolecular cyclization reactions, which can lead to the formation of indenofurans. For instance, acid-catalyzed cyclization can promote the formation of a new ring by linking the indene and furan moieties.

Another powerful method for constructing fused rings is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. rsc.orgugent.be In the context of Furan, 2-(1H-inden-2-yl)-5-methyl-, the furan ring can act as the diene component, reacting with various dienophiles to yield bridged bicyclic adducts. The reaction of 2,5-dimethylfuran (B142691) with ethylene, catalyzed by HY zeolite, to produce p-xylene (B151628) exemplifies the potential of the furan ring to participate in such cycloadditions. researchgate.net Similarly, the indene moiety can also participate in Diels-Alder reactions. nih.gov The reaction of the furan-indene compound with a suitable dienophile could potentially lead to the formation of complex polycyclic structures.

The synthesis of indenofuran derivatives can also be achieved through palladium-catalyzed cascade reactions of aryl alkynoic acids with a tethered enone, resulting in the formation of indeno[1,2-b]furan-2-ones. acs.org While this method starts from a different precursor, it highlights a modern approach to constructing the indenofuran core. A one-pot synthesis of indenofuran derivatives using poly-phenols and ninhydrins in the presence of magnetic nanoparticles has also been reported, showcasing the versatility of synthetic approaches. acs.org

Table 1: Potential Fused Heterocyclic Systems from Furan, 2-(1H-inden-2-yl)-5-methyl-
Reaction TypeReactantPotential Product Core StructureReference
Intramolecular CyclizationAcid catalyst (e.g., H2SO4)Indeno[1,2-b]furan acs.org
Diels-Alder ReactionMaleic anhydride (B1165640)Bridged bicyclic adduct rsc.orgnih.gov
Diels-Alder ReactionDimethyl acetylenedicarboxylateSubstituted aromatic ring nih.gov

The furan ring in Furan, 2-(1H-inden-2-yl)-5-methyl- is susceptible to ring-opening and rearrangement reactions, particularly under acidic conditions. mdpi.com Acid-catalyzed hydrolysis of 2,5-dialkylfurans can lead to the formation of 1,4-dicarbonyl compounds. ugent.beresearchgate.netnih.gov For the title compound, such a reaction would be expected to yield a diketone derivative, which can then serve as a versatile intermediate for the synthesis of other cyclic and acyclic compounds. For instance, the hydrolysis of a 5-methylfuran-2-yl moiety can lead to a 2,5-dioxopentanyl derivative. ugent.beresearchgate.netnih.gov

The ring-opening of furans can also be a key step in rearrangement reactions to form other heterocyclic systems. For example, 2-hydroxyaryl(5-methylfur-2-yl)alkanes have been shown to rearrange into 3-substituted-benzo[b]furan derivatives upon treatment with ethanolic HCl. imperial.ac.uk This type of recyclization highlights the potential to transform the furan ring into a different, more complex heterocyclic structure. Furthermore, reactions of acylarylnitrosamines with 2,5-dimethylfuran can lead to ring-opened products that subsequently cyclize to form pyrazole (B372694) derivatives. rsc.orgchemicalbook.com

Table 2: Potential Products from Ring-Opening and Rearrangement Reactions
Reaction TypeReagentPotential Product TypeReference
Acid-Catalyzed Ring-OpeningAqueous acid (e.g., HCl, H2SO4)1,4-Diketone ugent.beresearchgate.netnih.gov
Rearrangement/RecyclizationEthanolic HClSubstituted Benzo[b]furan imperial.ac.uk
Reaction with AcylarylnitrosaminesAcylarylnitrosaminePyrazole derivative rsc.orgchemicalbook.com

Introduction of Diverse Functional Groups

The introduction of various functional groups onto the furan and indene rings can significantly alter the chemical properties of Furan, 2-(1H-inden-2-yl)-5-methyl- and provide handles for further synthetic transformations.

The furan ring is generally susceptible to electrophilic substitution reactions, with a preference for the 2- and 5-positions. quora.comyoutube.com In Furan, 2-(1H-inden-2-yl)-5-methyl-, the 5-position is occupied by a methyl group, and the 2-position by the indenyl group. Therefore, electrophilic substitution would be expected to occur at the 3- or 4-positions of the furan ring, or on the indene ring.

Halogenation: The bromination of 2-methylfuran (B129897) in DMF is a known method to produce 2-bromo-5-methylfuran. imperial.ac.uk Similar conditions could potentially be applied to halogenate the furan ring of the title compound, likely at the 3- or 4-position.

Nitration: Direct nitration of furans can be achieved using reagents like nitric acid in trifluoroacetic anhydride. researchgate.net For the title compound, nitration could occur on either the furan or the indene ring, with the specific outcome depending on the reaction conditions and the relative reactivity of the two rings. Nitration of aromatic compounds is often carried out with a mixture of nitric acid and sulfuric acid. libretexts.orgmasterorganicchemistry.comresearchgate.net

Sulfonation: Sulfonation of aromatic compounds is typically achieved using fuming sulfuric acid or sulfur trioxide in pyridine. youtube.comnih.gov While specific examples for the sulfonation of furan-indene systems are scarce, the general principles of electrophilic aromatic substitution suggest that sulfonation could be directed to either the furan or the indene ring.

Acylation: Friedel-Crafts acylation is a common method to introduce acyl groups onto aromatic rings. The acylation of 2-methylfuran with acetic anhydride over a solid acid catalyst to produce 2-acetyl-5-methylfuran (B71968) is well-documented. osti.govresearchgate.netshareok.orgresearchgate.net This suggests that acylation of Furan, 2-(1H-inden-2-yl)-5-methyl- could be a viable strategy to introduce ketone functionalities, likely at the 3- or 4-position of the furan ring.

Table 3: Potential Electrophilic Substitution Reactions
ReactionTypical ReagentsPotential ProductReference
Halogenation (Bromination)Br2 in DMFBromo-Furan, 2-(1H-inden-2-yl)-5-methyl- imperial.ac.uk
NitrationHNO3/H2SO4Nitro-Furan, 2-(1H-inden-2-yl)-5-methyl- researchgate.netlibretexts.orgmasterorganicchemistry.comresearchgate.net
SulfonationSO3/PyridineFuran, 2-(1H-inden-2-yl)-5-methyl-sulfonic acid youtube.comnih.gov
AcylationAcyl chloride/AlCl3 or Acetic anhydride/ZeoliteAcyl-Furan, 2-(1H-inden-2-yl)-5-methyl- osti.govresearchgate.netshareok.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov To apply these methods to Furan, 2-(1H-inden-2-yl)-5-methyl-, a reactive handle such as a halide or a triflate group would first need to be introduced onto either the furan or the indene ring.

For example, a brominated derivative of the title compound, prepared as described in the previous section, could undergo a Suzuki coupling with a boronic acid to introduce a new aryl or alkyl group. The synthesis of novel benzofuran (B130515) derivatives containing a biaryl moiety has been successfully achieved through Suzuki cross-coupling reactions. nih.gov Similarly, Heck and Sonogashira couplings could be employed to introduce alkenyl and alkynyl groups, respectively. The development of functionalized indenyl phosphine (B1218219) ligands for transition-metal-catalyzed transformations, including palladium-catalyzed cross-coupling reactions, highlights the ongoing advancements in this area. rsc.org

Table 4: Potential Cross-Coupling Reactions on a Halogenated Furan-Indene Derivative
ReactionCoupling PartnerCatalyst SystemPotential ProductReference
Suzuki CouplingArylboronic acidPd(OAc)2, PPh3, baseAryl-substituted derivative nih.gov
Heck CouplingAlkenePd(OAc)2, PPh3, baseAlkenyl-substituted derivative rsc.org
Sonogashira CouplingTerminal alkynePd(PPh3)4, CuI, baseAlkynyl-substituted derivative rsc.org

Applications in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Complex Molecule Construction

There is no available information on the use of "Furan, 2-(1H-inden-2-yl)-5-methyl-" as a building block in the construction of more complex molecules. The furan (B31954) and indene (B144670) moieties are individually recognized as important scaffolds in organic synthesis. Furan rings, for instance, can act as dienes in Diels-Alder reactions and are precursors to a variety of other functional groups. youtube.comresearchgate.net Indene and its derivatives are key components in the synthesis of various carbocyclic and heterocyclic systems. organic-chemistry.org However, the specific reactivity and synthetic utility of the combined furan-indene structure of "Furan, 2-(1H-inden-2-yl)-5-methyl-" have not been documented.

Role as a Precursor in Multi-Step Synthetic Sequences

No published synthetic routes utilize "Furan, 2-(1H-inden-2-yl)-5-methyl-" as a precursor. The potential for this compound to serve as an intermediate would depend on the reactivity of its constituent parts: the furan ring, the indene system, and the methyl group. For example, the furan ring could potentially undergo oxidation, reduction, or cycloaddition reactions. youtube.com The indene moiety offers sites for functionalization on both the five-membered and six-membered rings. Without experimental data, any proposed multi-step synthetic sequence involving this compound would be purely theoretical.

Future Research Directions and Unexplored Chemical Space

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of 2,5-disubstituted furans is a well-established field, with numerous methods available. nih.govorganic-chemistry.org However, the efficient and selective construction of the target molecule, Furan (B31954), 2-(1H-inden-2-yl)-5-methyl-, presents unique challenges. Future research should focus on developing novel catalytic systems that can achieve this synthesis with high yield and selectivity, under mild conditions.

A promising approach lies in the use of transition metal catalysis. nih.govmdpi.com Palladium and copper-based catalysts, for instance, have shown efficacy in the synthesis of 2,5-disubstituted furans from enyne acetates and in the cross-coupling of bromoenol acetates with terminal alkynes. organic-chemistry.org The development of catalysts specifically tailored for the coupling of an indenyl precursor with a 5-methylfuran moiety would be a significant advancement. Furthermore, exploring metal-free catalytic systems, such as those employing base catalysis or photocatalysis, could offer more sustainable and cost-effective synthetic routes. nih.govacs.org

The use of biomass-derived starting materials is another area ripe for exploration. mdpi.commdpi.com Given that furan derivatives can be sourced from renewable resources like lignocellulosic biomass, developing catalytic pathways that utilize these feedstocks would align with the principles of green chemistry. mdpi.comnih.gov

Table 1: Potential Catalytic Strategies for Synthesis

Catalytic ApproachPrecursorsPotential Advantages
Palladium/Copper CatalysisIndenylboronic acid and 2-bromo-5-methylfuranHigh efficiency and selectivity. organic-chemistry.org
Gold CatalysisIndenylacetylene and a methyl-substituted propargylic alcoholMild reaction conditions. acs.org
Base-Catalyzed CyclizationAn indenyl-substituted alkynyloxiraneMetal-free synthesis. acs.org
BiocatalysisGenetically engineered microorganismsSustainable and potentially high selectivity. nih.gov

Exploration of Less-Common Reactivity Pathways

The unique juxtaposition of the electron-rich furan ring and the reactive indene (B144670) system in Furan, 2-(1H-inden-2-yl)-5-methyl- opens up possibilities for exploring less-common reactivity pathways.

One such pathway is the Diels-Alder reaction. While furan itself can act as a diene, the presence of the bulky indenyl substituent may influence its reactivity and selectivity in cycloaddition reactions. nih.govresearchgate.net Investigating the Diels-Alder chemistry of this compound with various dienophiles could lead to the synthesis of complex polycyclic structures with potential biological or material applications.

The indene moiety also offers a handle for unique transformations. For instance, the development of methods for the regioselective functionalization of the indene ring system, such as C-H activation or electrophilic substitution, would be of significant interest. researchgate.netresearchgate.net Furthermore, the potential for the indene unit to undergo rearrangement reactions, such as those observed in other indenyl systems, could lead to novel molecular scaffolds. nih.govacs.org

Oxidative ring-opening of the furan moiety is another intriguing possibility. nih.gov Under specific catalytic conditions, the furan ring can be cleaved to generate highly functionalized linear structures, which could serve as versatile building blocks for further synthetic transformations. nih.gov

Advanced Theoretical Modeling for Predictive Synthesis and Reactivity

Computational chemistry can play a pivotal role in guiding the future exploration of Furan, 2-(1H-inden-2-yl)-5-methyl-. Density Functional Theory (DFT) calculations, for example, can be employed to predict the thermodynamic and kinetic parameters of potential synthetic routes, helping to identify the most promising reaction conditions. mdpi.com

Furthermore, theoretical modeling can provide insights into the electronic structure and reactivity of the molecule. mdpi.com By mapping the frontier molecular orbitals (HOMO and LUMO), researchers can predict the most likely sites for electrophilic and nucleophilic attack, thereby guiding the design of new reactions and functionalization strategies. nih.gov Such computational studies can also be used to predict the spectroscopic properties (e.g., NMR, IR, UV-Vis) of the compound and its derivatives, aiding in their characterization. mdpi.com

Modeling the interaction of the compound with potential biological targets or in the formation of supramolecular assemblies can also provide valuable predictive information, accelerating the discovery of new applications.

Expanding the Scope of Derivatization and Functionalization

The potential for creating a diverse library of derivatives from Furan, 2-(1H-inden-2-yl)-5-methyl- is vast. Both the furan and indene rings offer multiple sites for functionalization, which could be exploited to tune the molecule's physical, chemical, and biological properties. researchgate.netresearchgate.net

For the furan ring, electrophilic aromatic substitution reactions could introduce a range of substituents at the 3- and 4-positions. The methyl group at the 5-position could also be a site for further chemical modification.

The indene moiety presents even more opportunities for derivatization. The double bond can be subjected to a variety of addition reactions, and the methylene (B1212753) protons are potentially acidic, allowing for deprotonation and subsequent reaction with electrophiles. researchgate.net Furthermore, the aromatic part of the indene ring can be functionalized through electrophilic substitution or metal-catalyzed cross-coupling reactions. researchgate.net

The development of selective and high-yielding methods for the derivatization of this compound will be crucial for exploring its structure-activity relationships and for creating new materials and biologically active molecules. researchgate.netnih.gov

Investigation of Supramolecular Assembly Principles Involving the Compound

The planar and aromatic nature of both the furan and indene components of Furan, 2-(1H-inden-2-yl)-5-methyl- suggests that it could be a valuable building block in supramolecular chemistry. The potential for π-π stacking interactions between the aromatic rings could drive the formation of well-ordered assemblies, such as liquid crystals or organic nanomaterials. researchgate.net

Introducing functional groups capable of hydrogen bonding or metal coordination would further enhance the possibilities for directed self-assembly. For instance, the synthesis of derivatives bearing carboxylic acid or amide functionalities could lead to the formation of hydrogen-bonded networks with predictable structures and properties. researchgate.net

Investigating the principles that govern the supramolecular assembly of this compound and its derivatives could lead to the development of new functional materials with applications in areas such as electronics, sensing, and catalysis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Furan, 2-(1H-inden-2-yl)-5-methyl-?

  • Methodological Answer : Synthesis of this fused bicyclic compound often involves organocatalytic enantioselective [10+2] cycloaddition reactions or Diels-Alder trapping of o-quinodimethane intermediates. For example, indenyl acrylaldehydes (e.g., (E)-3-(1H-Inden-2-yl)acrylaldehyde) can serve as precursors for constructing the indene-furan scaffold via [10+2] reactions under chiral organocatalysts like Daicel Chiralpak IC . Dimerization kinetics of α-substituted furans, such as those involving trimethylsilyl groups, may also inform synthetic pathways for regioselective functionalization .

Q. How can the molecular structure of this compound be rigorously characterized?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving the fused bicyclic structure and verifying substituent positions . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR (¹H/¹³C, 2D-COSY) to assign stereochemistry and substituent coupling. NIST spectral databases provide reference data for validating spectroscopic results .

Q. What analytical methods are suitable for assessing purity and stability?

  • Methodological Answer : Gas chromatography (GC) with non-polar columns (e.g., Kovats' retention indices) and HPLC-PDA with chiral stationary phases (e.g., Chiralpak AD-H) are effective for purity assessment and enantiomer separation. For stability, monitor dimerization kinetics via time-resolved NMR or UV-Vis spectroscopy, as α-substituted furans are prone to cycloaddition reactions under thermal or photolytic conditions .

Advanced Research Questions

Q. What challenges arise in controlling stereochemistry during synthesis, and how can they be addressed?

  • Methodological Answer : The indene-furan scaffold’s planar chirality and fused rings complicate stereocontrol. Enantioselective organocatalysis (e.g., using Chiralpak IC) or chiral auxiliaries can direct stereochemistry during cycloaddition steps . For resolving racemates, scale-up enantioseparation via HPLC with Chiralpak AD-H columns (95:5 hexane:ethanol + 0.1% diethylamine) achieves baseline resolution, as demonstrated for structurally similar indenone derivatives .

Q. How does the compound’s reactivity in dimerization or cycloaddition reactions impact its stability?

  • Methodological Answer : The α-methyl and indenyl substituents influence dimerization kinetics. Studies on analogous α-methyl furans show that steric hindrance from substituents like trimethylsilyl groups reduces dimerization rates by ~40%, while electron-withdrawing groups accelerate reactivity. Monitor reaction intermediates via trapping with methyl acrylate or computational modeling (DFT) to predict regioselectivity .

Q. What pharmacodynamic models are applicable for studying its biological activity?

  • Methodological Answer : For receptor-binding studies (e.g., 5-HT7 or AMPA receptors), use indirect response models to correlate plasma concentrations with target inhibition. For example, in A375 melanoma xenografts, >60% inhibition of phosphorylated MEK1 (pMEK1) is required for tumor stasis, with an IC₅₀ of ~3.06 μM. Link pharmacokinetic-pharmacodynamic (PK-PD) models to optimize dosing regimens .

Q. How can computational methods predict electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. NIST Chemistry WebBook data (e.g., InChIKey: NBXLPPVOZWYADY) provide thermodynamic parameters (ΔG, ΔH) for reaction feasibility. Molecular docking simulations (AutoDock Vina) may further elucidate binding affinities to biological targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.